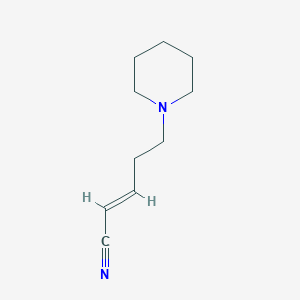![molecular formula C14H17N7 B8043396 N,N-bis[2-(triazol-1-yl)ethyl]aniline](/img/structure/B8043396.png)
N,N-bis[2-(triazol-1-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis[2-(triazol-1-yl)ethyl]aniline is an organic compound featuring a central aniline structure with two triazole rings attached via ethyl groups. It exhibits unique physicochemical properties and is gaining attention in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[2-(triazol-1-yl)ethyl]aniline typically involves a multi-step process starting with the protection of aniline, followed by the introduction of triazole groups through a reaction with azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The triazole-functionalized intermediate then undergoes deprotection and further refinement.
Industrial Production Methods: Industrial synthesis follows similar principles but employs scalable and efficient methods, including batch or continuous-flow reactors, stringent control of reaction conditions (temperature, pressure, solvents), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-bis[2-(triazol-1-yl)ethyl]aniline undergoes various reactions such as oxidation, reduction, substitution, and cycloaddition.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Typically involves halides and nucleophiles in the presence of catalysts.
Major Products: The major products of these reactions depend on the reaction pathway but often include modified aniline derivatives with enhanced electronic properties or additional functional groups.
Scientific Research Applications
N,N-bis[2-(triazol-1-yl)ethyl]aniline finds diverse applications:
Chemistry: Used as a ligand in coordination chemistry, as a building block in organic synthesis, and in developing novel materials.
Biology: Serves as a fluorescent probe for bioimaging, a scaffold for drug design, and in bioconjugation reactions.
Medicine: Investigated for its potential as an anti-cancer and anti-microbial agent.
Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.
Mechanism of Action
Mechanism: The action mechanism of N,N-bis[2-(triazol-1-yl)ethyl]aniline involves interactions with molecular targets through its triazole rings, which can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions.
Molecular Targets and Pathways:
In Chemistry: Acts as a chelating ligand.
In Biology/Medicine: Targets specific proteins or DNA, inhibiting or modulating biological pathways.
Comparison with Similar Compounds
N,N-bis[2-(triazol-1-yl)ethyl]aniline can be compared with similar compounds like N,N-bis[2-(pyrazol-1-yl)ethyl]aniline and N,N-bis[2-(imidazol-1-yl)ethyl]aniline. Its unique structure featuring triazole rings provides distinct chemical reactivity and biological activity, setting it apart from its analogs which may have different electronic properties and applications.
Properties
IUPAC Name |
N,N-bis[2-(triazol-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-2-4-14(5-3-1)19(10-12-20-8-6-15-17-20)11-13-21-9-7-16-18-21/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWRAVPVOVXTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN2C=CN=N2)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-N',4-N'-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)butanedihydrazide](/img/structure/B8043315.png)
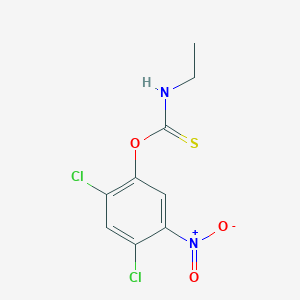
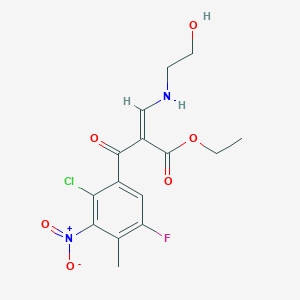
![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)
![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)
![N-[4-(2,4-diformamidophenyl)phenyl]formamide](/img/structure/B8043364.png)
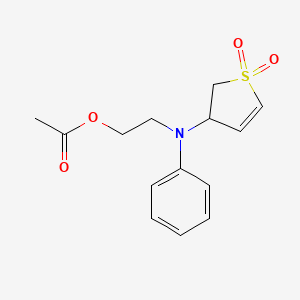
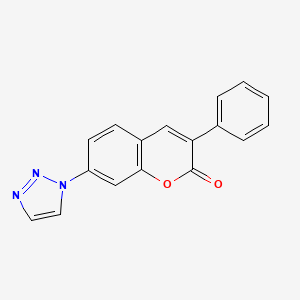

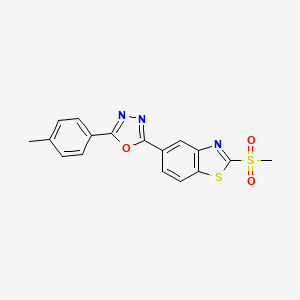
![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)
![3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043397.png)
